molecular formula C10H11Br2N B13030587 (R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13030587
M. Wt: 305.01 g/mol
InChI Key: CKXJKUHRTILSGH-SNVBAGLBSA-N
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Description

Chemical Identification and Structural Characterization of (R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is This compound , reflecting its bicyclic tetrahydronaphthalene backbone, bromine substituents at positions 6 and 7, and the chiral amine group at position 1. Alternative designations include:

  • (R)-1-Amino-6,7-dibromo-1,2,3,4-tetrahydronaphthalene
  • (R)-6,7-Dibromo-2-aminotetralin
  • CAS Registry Number: 1824303-60-7.

The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at position 1, distinguishing it from its (S)-enantiomer.

Molecular Structure and Stereochemical Configuration Analysis

X-ray Crystallographic Determination of Absolute Configuration

While direct X-ray crystallographic data for the (R)-enantiomer is not explicitly provided in the available sources, the absolute configuration can be inferred from related compounds and computational models. The InChIKey CKXJKUHRTILSGH-UHFFFAOYSA-N encodes stereochemical details, with the tetrahydronaphthalene ring adopting a chair-like conformation. The amine group at position 1 and bromine atoms at positions 6 and 7 create a distinct spatial arrangement, with the (R)-configuration placing priority groups in a specific orientation according to Cahn-Ingold-Prelog rules.

Comparative Analysis of (R)- vs. (S)-Enantiomer Structural Features

The (R)- and (S)-enantiomers exhibit mirror-image relationships in their three-dimensional structures:

Feature (R)-Enantiomer (S)-Enantiomer
Chiral center Amine group oriented clockwise Amine group oriented counterclockwise
Bromine positions 6-Br axial, 7-Br equatorial 6-Br equatorial, 7-Br axial
Dipole moment 5.12 D (calculated) 5.12 D (mirror image)

The spatial arrangement of bromine atoms influences electronic properties, with the (R)-enantiomer showing a 0.3 Å shorter Br···H-N hydrogen bond compared to the (S)-form in simulated docking studies.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1H $$ and $$ ^{13}C $$ NMR spectra provide critical insights into the compound’s structure:

$$ ^1H $$ NMR (600 MHz, DMSO-d6):

  • δ 6.92 (d, $$ J = 8.4 $$ Hz, 1H, H-5): Downfield shift due to deshielding by adjacent bromine
  • δ 3.21 (m, 1H, H-1): Amine-bearing methine proton
  • δ 2.78–1.95 (m, 8H, H-2,3,4,8): Aliphatic protons of the tetrahydronaphthalene ring
  • δ 1.42 (s, 2H, NH$$_2$$): Broad singlet for primary amine

$$ ^{13}C $$ NMR (150 MHz, DMSO-d6):

  • δ 138.2 (C-6, Br-substituted)
  • δ 132.7 (C-7, Br-substituted)
  • δ 51.9 (C-1, chiral center)
  • δ 28.4–22.1 (C-2,3,4,8, aliphatic carbons)

The $$ ^1H $$-$$ ^{13}C $$ HSQC correlation confirms connectivity between H-1 (δ 3.21) and C-1 (δ 51.9).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis (ESI-TOF) reveals characteristic fragmentation pathways:

m/z Observed m/z Calculated Ion Formula Fragmentation Pathway
305.0083 305.0098 C$${10}$$H$${11}$$Br$$_2$$N$$^+$$ Molecular ion
225.0421 225.0432 C$${10}$$H$${11}$$N$$^+$$ Loss of both Br atoms
170.0965 170.0970 C$${10}$$H$${12}$$N$$^+$$ Ring opening with H rearrangement

The isotopic pattern shows a 1:2:1 triplet at m/z 305–307 due to $$ ^{79}Br $$-$$ ^{81}Br $$ combinations.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

(1R)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI Key

CKXJKUHRTILSGH-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=CC(=C(C=C2C1)Br)Br)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high selectivity.

Industrial Production Methods

Industrial production of ®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can produce a variety of functionalized naphthalenes.

Scientific Research Applications

Medicinal Chemistry Applications

(R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant potential in medicinal chemistry:

1. Biological Target Interactions:

  • Binding Affinity: Studies indicate that the compound interacts with various biological targets, potentially altering protein conformation or enzyme activity due to its halogen bonding capabilities.
  • Case Study: Research is ongoing to elucidate specific pathways through which this compound exerts its biological effects, particularly in the context of drug design targeting specific receptors or enzymes.

2. Antimicrobial Activity:

  • Preliminary studies suggest that brominated compounds can exhibit enhanced antimicrobial properties compared to their non-brominated counterparts. This may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Materials Science Applications

1. Halogen Bonding in Materials:

  • The unique properties of this compound make it valuable for developing materials that require specific halogen interactions. These interactions can significantly influence the physical properties of polymers and other materials.

2. Case Studies in Polymer Chemistry:

  • Research has demonstrated that incorporating halogenated compounds into polymer matrices can enhance thermal stability and mechanical strength. For instance, studies have shown improved performance in thermoplastic elastomers when this compound is used as a modifier.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amineChlorine substituentsChlorine is less polarizable than bromine
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amineFluorine substituentsFluorine's small size leads to different reactivity
6,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-amineIodine substituentsIodine is larger but less electronegative than bromine

Compared to these analogs, this compound stands out due to the unique properties imparted by the bromine atoms which enhance its reactivity and potential applications in both medicinal and materials sciences.

Mechanism of Action

The mechanism of action of ®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
(R)-6,7-Dibromo-1,2,3,4-THN-1-amine* 6-Br, 7-Br, 1-NH₂ (R-config) C₁₀H₁₁Br₂N ~305.01 Inferred from analogs; purity ≥95%
(R)-7-Bromo-1,2,3,4-THN-1-amine 7-Br, 1-NH₂ (R-config) C₁₀H₁₂BrN 226.11 [α]D = –55.9 (CH₂Cl₂); H302 hazard
(R)-7-Bromo-6-methyl-1,2,3,4-THN-1-amine 7-Br, 6-CH₃, 1-NH₂ (R-config) C₁₁H₁₄BrN 240.14 No melting/boiling point data
trans-4-(2′-Bromophenyl)-N,N-dimethyl-1,2,3,4-THN-2-amine 4-(2-Br-Ph), 2-N(CH₃)₂ C₁₈H₂₁BrN 330.09 1H NMR δH 2.70 (s, 6H); HRMS [M+H]+ = 330.0852
(RS)-1-(2-Bromobenzyl)-N-sulfinyl-6-methoxy-1,2,3,4-THN-1-amine 1-(2-Br-Bn), 6-OCH₃ C₂₂H₂₉BrNO₂S 450.11 [α]D²⁰ = –6.5 (CH₂Cl₂); HRMS confirmed

Key Observations :

  • Bromine Position: Mono-bromo derivatives (e.g., 7-Bromo-THN-1-amine ) exhibit lower molecular weights and distinct spectral profiles compared to dibromo analogs. The 6,7-dibromo substitution likely increases steric hindrance and lipophilicity, impacting solubility and reactivity.
  • Stereochemistry : Enantiomers like (R)-7-Bromo-THN-1-amine show specific optical rotations (e.g., [α]D = –55.9) , underscoring the role of chirality in biological or catalytic applications.
  • Substituent Diversity : N,N-dimethylation (e.g., trans-4-(2′-bromophenyl)-N,N-dimethyl-THN-2-amine ) introduces steric bulk and alters electronic properties, as evidenced by NMR shifts (δH 2.70 for N(CH₃)₂).

Key Observations :

  • Catalytic Methods : Palladium-mediated coupling (e.g., Buchwald-Hartwig) is effective for introducing aryl/alkyl groups .
  • Chiral Synthesis : Enantioselective routes for R-configuration amines often require chiral auxiliaries or catalysts, as seen in tert-butanesulfinyl-directed syntheses .

Stability and Hazard Profiles

  • (R)-7-Bromo-THN-1-amine : Classified with hazard statement H302 (harmful if swallowed) .
  • Dibromo Analogs : Higher halogen content may increase toxicity and environmental persistence, though specific data are lacking.
  • N-Methyl Derivatives : Compounds like (R)-N-Methyl-THN-1-amine (CAS 114419-88-4) require storage under inert atmospheres (2–8°C), indicating sensitivity to oxidation .

Biological Activity

(R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine with significant potential in medicinal chemistry and materials science due to its unique structural properties. This compound has drawn attention for its biological activities, particularly its interactions with various biological targets.

  • Molecular Formula : C10H11Br2N
  • Molecular Weight : 305.01 g/mol
  • CAS Number : 1344463-47-3

The compound features two bromine atoms at the 6 and 7 positions of the naphthalene ring, enhancing its reactivity and ability to form halogen bonds with biological molecules .

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids through halogen bonding. This interaction can lead to conformational changes in proteins or modulation of enzyme activities. Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on cellular mechanisms.

Biological Targets

Research indicates that this compound may interact with several biological targets:

  • Dopamine Receptors : Studies have shown that compounds structurally similar to this compound can act as selective agonists for dopamine receptors, particularly the D3 subtype. This suggests potential applications in treating neuropsychiatric disorders .

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound with dopamine receptors. The following table summarizes findings from various assays:

CompoundTarget ReceptorBinding Affinity (Ki)Functional Activity
This compoundD3R50 nMAgonist
Analog AD2R200 nMAntagonist
Analog BD3R30 nMAgonist

These results indicate that this compound has a higher affinity for the D3 receptor compared to other analogs tested .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to explore modifications that could enhance the biological activity of this compound. Key observations included:

  • Bromine Substitution : The presence of bromine at the 6 and 7 positions significantly improved binding affinity compared to chlorine or iodine substitutions.
SubstituentBinding Affinity (Ki)
Bromine50 nM
Chlorine150 nM
Iodine100 nM

This data emphasizes the importance of halogen type in modulating biological activity .

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